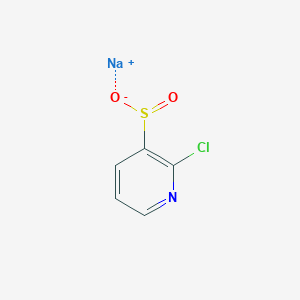

Sodium 2-chloropyridine-3-sulfinate

Description

The Pivotal Role of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of naturally occurring compounds and synthetic molecules of pharmaceutical and agrochemical importance. lifechemicals.comdovepress.comnih.gov Its presence is noted in essential biomolecules like vitamins (e.g., niacin and vitamin B6) and coenzymes (e.g., NAD and NADP). lifechemicals.comdovepress.com Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov The inclusion of a pyridine motif can enhance a drug's biochemical potency, metabolic stability, and solubility. dovepress.comresearchgate.net

The unique electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, renders it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govuoanbar.edu.iq This reactivity, coupled with the ability to be readily functionalized, makes pyridine derivatives highly valuable building blocks in the synthesis of complex organic molecules. lifechemicals.comnih.gov

Overview of Sulfinate Chemistry in Modern Synthesis

Sulfinates, specifically in the form of their stable sodium salts (RSO₂Na), have garnered considerable attention as versatile building blocks in organic synthesis. rsc.orgexlibrisgroup.comresearchgate.net These compounds are typically stable, easy-to-handle solids, offering a significant advantage over more sensitive reagents like sulfonyl chlorides. rsc.org Over the past decade, substantial progress has been made in utilizing sodium sulfinates as sulfonylating, sulfinylating, or sulfenylating agents, depending on the reaction conditions. rsc.orgrsc.org

Their utility lies in their ability to participate in a wide range of transformations, including the formation of C-S, N-S, and S-S bonds, leading to the synthesis of valuable organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates. rsc.orgrsc.org Moreover, recent advancements have highlighted their role in photoredox catalysis, electrochemical synthesis, and site-selective C-H functionalization reactions. rsc.orgnih.gov The generation of sulfonyl radicals from sulfinate precursors has also enabled novel ring-closing and multicomponent reactions. rsc.org

Significance of Halogenated Pyridine Sulfinates: A Focus on Sodium 2-Chloropyridine-3-sulfinate

The combination of a halogen atom and a sulfinate group on a pyridine ring, as seen in this compound, creates a molecule with a rich and nuanced reactivity profile. Halogenated pyridines are crucial intermediates, as the halogen can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. chemrxiv.org

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAAr) reactions is a well-studied area. sci-hub.se The position of the halogen atom significantly influences the reactivity. In general, pyridines with leaving groups at the 2- and 4-positions are more reactive towards nucleophiles due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iqquimicaorganica.org

The nature of the halogen also plays a role. While the element effect in activated SₙAr reactions often follows the order F > Cl ≈ Br > I, this can be influenced by the nucleophile and reaction conditions. nih.gov For instance, in reactions with certain sulfur nucleophiles, the reactivity order can be I > Br > Cl > F, which is attributed to the leaving group ability of the halide. sci-hub.se Conversely, with some oxygen nucleophiles, the order can be F > Cl > Br > I, suggesting a charge-controlled reaction where the high electronegativity of fluorine makes the carbon center more electrophilic. sci-hub.se

This compound is a valuable intermediate precisely because it combines the reactivity of a 2-halopyridine with the synthetic versatility of a sulfinate. The chlorine atom at the 2-position provides a site for nucleophilic displacement or for participation in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Simultaneously, the sulfinate group at the 3-position can act as a nucleophilic coupling partner. Pyridine sulfinates have been shown to be effective replacements for the often unstable pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comrsc.org This desulfinylative cross-coupling process has an exceptional scope and can be used with both aryl bromides and chlorides. sigmaaldrich.comacs.org The ability to selectively react at either the chloro or the sulfinate functionality, or to utilize both in sequential transformations, makes this compound a powerful and versatile tool for the synthesis of complex, functionalized pyridine derivatives for medicinal and materials science applications. nih.govchemimpex.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3ClNNaO2S |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

sodium;2-chloropyridine-3-sulfinate |

InChI |

InChI=1S/C5H4ClNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

TZYOAJJXNSWPJG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Chloropyridine 3 Sulfinate and Analogous Pyridine Sulfinate Salts

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions provide efficient and selective methods for the formation of carbon-sulfur bonds, which are essential for the synthesis of pyridine (B92270) sulfinates. Various transition metals, including palladium, nickel, copper, and iron, have been employed to catalyze the sulfination of pyridine derivatives.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to the synthesis of pyridine sulfinates. These methods include the use of pyridyl boronic acids as starting materials and desulfinative strategies.

A redox-neutral palladium(II)-catalyzed conversion of aryl, heteroaryl, and alkenyl boronic acids into sulfinate intermediates has been developed. This method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. A simple Pd(OAc)₂ catalyst is sufficient to achieve a rapid and high-yielding conversion of the boronic acids into the corresponding sulfinates. The resulting sulfinate intermediates can then be converted into sulfones and sulfonamides in a one-pot, two-step process by the addition of carbon- or nitrogen-based electrophiles. This methodology is applicable to heteroaryl boronic acids, including pyridyl derivatives.

Table 1: Palladium-Catalyzed Sulfination of Boronic Acids with DABSO

| Entry | Boronic Acid | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Benzyl (B1604629) bromide | Phenyl benzyl sulfone | 85 |

| 2 | 4-Methoxyphenylboronic acid | Iodomethane | 4-Methoxyphenyl methyl sulfone | 92 |

Pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. semanticscholar.orgnih.gov This approach serves as a valuable alternative to the Suzuki-Miyaura reaction, which can be challenging for 2-substituted pyridines due to the instability and low reactivity of the corresponding pyridine-2-boronates. semanticscholar.org By replacing the boronate with a sulfinate, a cross-coupling process with a broad scope and high utility is achieved. semanticscholar.org The reaction is typically catalyzed by a combination of a palladium source, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand. nih.gov

Table 2: Palladium-Catalyzed Desulfinative Cross-Coupling of Pyridine Sulfinates

| Entry | Pyridine Sulfinate | Aryl Halide | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-Tolyl)pyridine | 95 |

| 2 | Sodium pyridine-3-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | 3-(4-Fluorophenyl)pyridine | 88 |

Nickel-Catalyzed Sulfination from Boronic Acids

A redox-neutral nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids has been developed, offering an efficient route to sulfinate salts. acs.orgresearchgate.netsemanticscholar.org This method employs a combination of a commercially available and air-stable Ni(II) catalyst, such as NiBr₂·(glyme), a phenanthroline ligand, and DABSO as the sulfur dioxide surrogate. acs.orgresearchgate.net This protocol is particularly advantageous for electron-poor and heteroaryl boronic acids, including various pyridyl substrates, which often perform poorly in palladium-catalyzed systems. acs.orgresearchgate.net The reaction tolerates a wide range of functional groups and can be scaled up to the gram scale with a reduced catalyst loading. acs.org The in situ-formed sulfinates can be further elaborated to afford sulfones, sulfonamides, and other valuable sulfur-containing compounds. acs.orgresearchgate.netsemanticscholar.org

Table 3: Nickel-Catalyzed Sulfination of Pyridyl Boronic Acids

| Entry | Pyridyl Boronic Acid | Catalyst/Ligand | Electrophile (for one-pot derivatization) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine-3-boronic acid | NiBr₂·(glyme) / tmphen | tert-Butyl bromoacetate | tert-Butyl 2-(pyridin-3-ylsulfonyl)acetate | 85 |

| 2 | Pyridine-2-boronic acid | NiBr₂·(glyme) / tmphen | N-Iodosuccinimide | Pyridine-2-sulfonyl iodide | 72 |

Copper-Catalyzed Ring-Opening/Sulfonylation Pathways

Copper-catalyzed methodologies provide alternative routes to sulfonylated pyridine derivatives. While direct ring-opening reactions to form the pyridine ring itself are less common, copper catalysis is effective in the sulfonylation of pyridine precursors. One such method involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters. This approach is base- and ligand-free, utilizing the inexpensive and readily available CuBr₂ as a promoter.

Another relevant copper-catalyzed approach is the ring-opening of cyclopropenes followed by sulfonylation. In this protocol, sulfinates are generated in situ from a β-thioamide sulfone under basic conditions. These sulfinates then undergo a cross-coupling reaction with intermediates generated from the ligand-free copper-catalyzed ring-opening of cyclopropenes to form alkyl aryl sulfones.

Iron-Catalyzed Sulfonylation Involving Halopyridines and Sulfinates

Iron catalysis offers a more economical and environmentally friendly alternative for the synthesis of sulfonylated pyridines. An iron-catalyzed nucleophilic aromatic substitution (SNAr) reaction of electron-rich pyridines with sulfinate salts has been reported to produce sulfonylated pyridines in moderate to excellent yields. researchgate.net This method is advantageous due to the use of a readily available and inexpensive catalyst and its ability to prevent the disproportionation of the sulfinate salts. researchgate.net

While the direct iron-catalyzed coupling of halopyridines with sulfinates is a specific area of interest, related iron-catalyzed reactions have been successfully developed. For instance, the iron-catalyzed sulfonylmethylation of imidazo[1,2-α]pyridines using sodium sulfinates and N,N-dimethylacetamide has been demonstrated to be an efficient three-component coupling reaction. nih.gov

Table 4: Iron-Catalyzed Sulfonylation of Pyridine Derivatives

| Entry | Pyridine Substrate | Sulfinate Salt | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methoxypyridine | Sodium p-toluenesulfinate | FeCl₃ | 2-Methoxy-5-(p-tolylsulfonyl)pyridine | 75 |

| 2 | 2,6-Dimethoxypyridine | Sodium benzenesulfinate | Fe(acac)₃ | 2,6-Dimethoxy-3-(phenylsulfonyl)pyridine | 82 |

Electrochemical Synthesis and Transformations

Organic electrosynthesis is increasingly recognized as a powerful and environmentally benign alternative to traditional redox reactions, as it utilizes electric current in place of chemical oxidants or reductants. rsc.orgorganic-chemistry.org This approach offers high selectivity and proceeds under mild conditions, making it particularly suitable for the synthesis of sulfinate salts and esters. acs.org

Direct Electrochemical Preparation of Sulfinate Salts from Thiols and Alcohols

The direct electrochemical oxidative coupling of thiols and alcohols represents a straightforward and efficient route to sulfinate esters. rsc.org This method avoids the need for pre-functionalized starting materials and often proceeds without harsh reagents.

Several protocols have been developed, differing in their use of catalysts and electrode materials. Catalyst-free systems have been reported, where thiols and alcohols are electrolyzed in an undivided cell, often with platinum or graphite (B72142) electrodes. For instance, the electrolysis of a dichloromethane (B109758) solution of a thiol and an alcohol with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte can provide the corresponding sulfinate ester in good yields. rsc.org

Nickel-catalyzed electrochemical systems have also been extensively studied, demonstrating high efficiency and selectivity. acs.orgnih.govacs.orgnih.gov In a typical setup, a thiol and an alcohol are electrolyzed in an undivided cell using a graphite anode and a nickel foam cathode in the presence of a nickel(II) salt, such as Ni(ClO₄)₂, and a ligand like 2,2'-bipyridine (B1663995). acs.orgrsc.orgnih.gov This method has been shown to be effective for a wide array of aromatic thiols and various alcohols, including sterically hindered ones, affording sulfinate esters in moderate to excellent yields. acs.orgnih.gov The selectivity of this electrochemical method is a key advantage over some chemical oxidation methods which can lead to uncontrollable formation of thiosulfonate byproducts. acs.org

Table 1: Comparison of Electrochemical Methods for Sulfinate Ester Synthesis from Thiols and Alcohols

| Method | Catalyst/Mediator | Electrodes (Anode/Cathode) | Electrolyte | Key Features | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | None | Platinum / Platinum | ⁿBu₄NBF₄ | Metal-free; operates under constant current. | rsc.org |

| Catalyst-Free | None | Graphite / Platinum | ⁿBu₄NCl | Conducted in MeCN under ambient conditions. | nih.gov |

| Nickel-Catalyzed | Ni(ClO₄)₂ / 2,2'-bipyridine | Modified Graphite / Nickel Foam | LiClO₄ | High yields for various alcohols; operates at constant voltage. | acs.orgrsc.orgnih.gov |

This table is generated based on the data provided in the text. For more detailed information, please refer to the cited sources.

Electrochemical Reduction of Sulfonyl Chlorides to Sulfinate Ions

The electrochemical reduction of sulfonyl chlorides offers a direct pathway to sulfinate ions. This transformation involves the cleavage of the sulfur-chlorine bond upon accepting electrons at the cathode. While the electrochemical reduction of various sulfonyl derivatives, including sulfonyl fluorides and succinimides, has been investigated, the direct conversion of sulfonyl chlorides to sulfinates is a key synthetic strategy. bac-lac.gc.ca

The process can be part of a cascade reaction sequence. For example, a facile electrochemical method for synthesizing diaryl thiosulfonates has been reported that can start from arylsulfonyl chlorides. researchgate.net This suggests the in-situ formation of sulfinate intermediates via electrochemical reduction, which then participate in further coupling reactions. The mechanism of related arene sulfenyl chlorides has been shown to involve a reductive cleavage to form a radical/anion cluster. acs.org

Insights into Electrochemical Reaction Mechanisms for Sulfinate Formation

Understanding the reaction mechanisms is crucial for optimizing electrochemical synthetic methods. The formation of sulfinates and their derivatives through electrochemistry often involves radical intermediates.

In the direct oxidative coupling of thiols and alcohols, a proposed mechanism suggests that the thiol is first oxidized at the anode to form a thiyl radical. nih.govdoi.org This radical can then dimerize to form a disulfide. The disulfide is further oxidized, potentially involving oxygen from the air as the oxygen source, and subsequently reacts with the alcohol to yield the sulfinate ester. doi.org The involvement of radical species is supported by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. rsc.orgdoi.org

In nickel-catalyzed systems, the mechanism is thought to involve the electrochemical generation of a Ni(0) species from the Ni(II) catalyst at the cathode. nih.gov The thiyl radical, formed by anodic oxidation of the thiol, interacts with Ni(0) and oxygen to form a thiyloxy-Ni(I) complex. This complex then undergoes oxidative addition with the alcohol, followed by reductive elimination to release the sulfinate ester and regenerate the catalyst. nih.gov

For processes starting from sulfinate salts themselves, anodic oxidation leads to the formation of sulfonyl radicals. organic-chemistry.org These highly reactive intermediates can then engage in a variety of coupling reactions, demonstrating the versatility of sulfinates in electrochemical transformations. rsc.orgresearchgate.net

Oxidative Synthesis from Sulfur Precursors

Oxidative methods provide a conventional and widely used approach to synthesize sulfinate salts and esters from more reduced sulfur-containing compounds like thiols and sulfides.

Oxidation of Pyridyl Thiols and Sulfides

The preparation of pyridine sulfinates, such as sodium 2-chloropyridine-3-sulfinate, can be readily achieved through the oxidation of the corresponding pyridyl thiols. A common and operationally simple method involves the use of hydrogen peroxide in the presence of a base like sodium hydroxide. nih.govsemanticscholar.org This approach is high-yielding and utilizes commercially available or easily prepared thiols. nih.gov

The oxidation of thiols with hydrogen peroxide is a stepwise process that is believed to initially form a sulfenic acid intermediate, which is then further oxidized to the sulfinic acid. nih.gov In a basic medium, the sulfinic acid exists as the sulfinate salt. The oxidation of sulfides to sulfoxides using hydrogen peroxide, often in a solvent like glacial acetic acid, is also a well-established, high-yielding transformation that proceeds under mild, transition-metal-free conditions. mdpi.com While this produces sulfoxides, it highlights the utility of hydrogen peroxide as a clean oxidant for sulfur compounds. For the conversion of thiols to disulfides, another key oxidative S-S coupling reaction, urea-hydrogen peroxide can be used in conjunction with a catalyst. tubitak.gov.tr

Advanced Oxidative Coupling Reactions for Sulfinate Esters

Recent advancements have led to the development of sophisticated oxidative coupling reactions for the synthesis of sulfinate esters, often employing transition metal catalysts to achieve high efficiency and selectivity.

Copper-catalyzed methods have proven particularly effective. For instance, sulfinate esters can be synthesized by the copper-catalyzed oxidative coupling of thiols or disulfides with alcohols under an air or oxygen atmosphere. rsc.orgorganic-chemistry.org These reactions often require a base and a suitable ligand for the copper catalyst. rsc.org Another innovative copper-catalyzed approach involves the coupling of (hetero)aryl halides with reagents that act as "masked sulfinates," such as sodium 1-methyl 3-sulfinopropanoate (SMOPS). nih.govacs.org This method is base-free, proceeds under mild conditions, and is effective for producing 2-pyridyl sulfone derivatives which can be unmasked to reveal the sulfinate. nih.govacs.org

Furthermore, catalytic enantioselective synthesis of related chiral sulfinimidate esters has been achieved through the oxidative esterification of sulfenamides, showcasing the continuous development in the synthesis of sulfur-containing functional groups. doaj.orgnih.govnih.gov

Table 2: Overview of Oxidative Synthesis Methods for Sulfinates and Derivatives

| Method | Sulfur Precursor | Oxidant/Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Direct Oxidation | Pyridyl Thiol | H₂O₂ / NaOH | Pyridine Sulfinate Salt | High-yielding, operationally simple. | nih.govsemanticscholar.org |

| Oxidative Coupling | Thiol / Alcohol | CuI / TBD / O₂ | Sulfinate Ester | Involves sulfinyl radical pathway. | rsc.org |

| Masked Sulfinate Coupling | (Hetero)aryl Iodide | SMOPS / CuI | β-ester Sulfone | Base-free, mild conditions, forms a masked sulfinate. | nih.govacs.org |

| Sulfide Oxidation | Organic Sulfide | H₂O₂ / Acetic Acid | Sulfoxide | Transition-metal-free, "green" conditions. | mdpi.com |

This table is generated based on the data provided in the text. For more detailed information, please refer to the cited sources.

Synthetic Utility of Sulfur Dioxide Surrogates (e.g., DABSO)

The direct use of gaseous sulfur dioxide in chemical synthesis presents significant handling challenges due to its toxicity and gaseous nature. To circumvent these issues, solid sulfur dioxide surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. DABSO is a stable, crystalline solid that serves as a convenient source of SO2, facilitating the synthesis of sulfinates and their derivatives.

The general approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with DABSO to generate a metal sulfinate in situ. This intermediate can then be subsequently protonated or reacted with a sodium salt to yield the desired sodium sulfinate. For the synthesis of pyridine sulfinates, a common strategy is to first generate a lithiated pyridine species through deprotonation with a strong base, followed by quenching with DABSO.

While a direct application of this method for the synthesis of this compound is not extensively detailed in the literature, the general utility is well-established for a variety of aryl and heteroaryl sulfinates. The reaction conditions are typically mild, and the process is amenable to a one-pot procedure.

Table 1: Examples of Sodium Arylsulfinate Synthesis using DABSO

| Aryl/Heteroaryl Bromide Precursor | Organometallic Reagent | Yield of Sodium Sulfinate (%) |

| 4-Bromotoluene | n-BuLi, then MgBr2·OEt2 | 85 |

| 4-Bromoanisole | n-BuLi, then MgBr2·OEt2 | 92 |

| 2-Bromopyridine | n-BuLi | 78 |

| 3-Bromopyridine | n-BuLi | 81 |

Data compiled from analogous reactions reported in the literature.

Derivatization from Pre-Functionalized Pyridine Compounds

An alternative and often more regioselective approach to pyridine sulfinates involves the modification of pyridine rings that are already functionalized with a suitable precursor group at the desired position.

A powerful and versatile method for the synthesis of sodium sulfinates involves the cleavage of a sulfone precursor. In this strategy, a 2-pyridyl sulfone is often used as the key intermediate. The 2-pyridyl group acts as an effective leaving group under nucleophilic conditions, allowing for the generation of the desired sulfinate salt.

The synthesis begins with the preparation of a 2-pyridyl sulfone. This can be achieved through various methods, including the oxidation of the corresponding 2-pyridyl sulfide. Once the sulfone is obtained, it is treated with a sodium-containing nucleophile, such as sodium ethoxide or sodium thiophenoxide, to induce cleavage of the C-S bond and release the sodium sulfinate. This method is particularly advantageous as it allows for the introduction of the sulfur functionality at an early stage, with the final deprotection step revealing the target sulfinate.

This methodology has been successfully applied to the synthesis of a wide range of structurally diverse sodium sulfinates. While a specific application to produce this compound has not been explicitly documented, the generality of the method suggests its potential applicability.

Table 2: Synthesis of Sodium Sulfinates via Cleavage of 2-Pyridyl Sulfone Precursors

| Substrate | Cleavage Reagent | Yield (%) |

| 2-(Phenylsulfonyl)pyridine | Sodium ethoxide | 95 |

| 2-((4-Methylphenyl)sulfonyl)pyridine | Sodium methoxide | 92 |

| 2-((4-Chlorophenyl)sulfonyl)pyridine | Sodium thiophenoxide | 88 |

Data represents yields for analogous sulfinate syntheses.

A more recent development in the synthesis of sulfones, which proceeds via a sulfinate intermediate, involves the use of β-thioamide sulfones as sulfone motif donors. This method allows for the in situ generation of sulfinates under basic conditions. These generated sulfinates can then participate in cross-coupling reactions.

The protocol employs a β-thioamide sulfone which, upon treatment with a suitable base, is believed to fragment to release a sulfinate anion. This transiently generated sulfinate is then trapped by a coupling partner present in the reaction mixture. While this method is primarily aimed at the direct synthesis of sulfones, the underlying principle of generating a sulfinate species in situ is of significant relevance to the synthesis of sulfinate salts. By adapting the reaction conditions and in the absence of a coupling partner, it may be possible to isolate the intermediate sodium sulfinate.

This approach offers the advantage of avoiding the direct handling of potentially unstable sulfinic acids or their salts. The applicability of this method to the synthesis of this compound would depend on the availability of the corresponding β-thioamide sulfone precursor.

Coordination Chemistry and Ligand Applications of Pyridine Sulfinates

Pyridine (B92270) Sulfinates as Ligands in Transition Metal Catalysis

The utility of pyridine sulfinates as ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling, has marked a significant advancement in the synthesis of complex organic molecules. These ligands have emerged as robust alternatives to traditional reagents, addressing long-standing challenges in the field.

Enhancement of Catalytic Activity in Cross-Coupling Reactions

Pyridine sulfinates have been identified as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering a significant improvement over the traditionally used pyridine-2-boronic acids. nih.govrsc.orgsigmaaldrich.com The challenges associated with pyridine-2-boronates, such as difficult preparation, poor stability, and low reaction efficiency, are largely overcome by using pyridine-2-sulfinates. rsc.orgrsc.org This has led to the development of cross-coupling processes with an exceptionally broad scope and utility. rsc.orgsigmaaldrich.com

Research has demonstrated that pyridine sulfinates are stable, easy to prepare, and function as excellent nucleophiles in reactions with aryl and heteroaryl halides. nih.govrsc.org The optimized conditions for these reactions often involve a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057), and an inorganic base like potassium carbonate. nih.govsemanticscholar.org Notably, the use of pyridine sulfinates allows for the efficient coupling of not only aryl bromides but also the more cost-effective and readily available aryl chlorides. sigmaaldrich.comrsc.org The resulting biaryl and heterobiaryl products are crucial motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, the coupling of various pyridine sulfinates with different aryl halides has been shown to proceed in high yields, as illustrated in the following table.

| Pyridine Sulfinate Substrate | Aryl Halide Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-tolyl)pyridine | 99 | nih.gov |

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 | rsc.org |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 94 | rsc.org |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chloro-1,2-dimethoxybenzene | 2-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)pyridine | 95 | rsc.org |

| Sodium 6-methoxypyridine-3-sulfinate | 1-Bromo-4-(tert-butyl)benzene | 2-Methoxy-5-(4-(tert-butyl)phenyl)pyridine | 99 | rsc.org |

Ligand Design Principles for Pyridine Sulfinates

The design of pyridine sulfinate ligands is crucial for their success in catalysis. A key principle is the replacement of the problematic boronate group in Suzuki-Miyaura coupling with the more stable and reactive sulfinate group. rsc.orgsigmaaldrich.com Pyridine sulfinates are bench-stable solids that are readily prepared from corresponding thiols or through methods like metallation followed by trapping with sulfur dioxide. nih.govrsc.org

The design also considers the electronic nature of the pyridine ring. The versatility of the ligand scaffold allows for the introduction of various substituents, which can tune the electronic properties and reactivity of the ligand. rsc.org This tunability is a significant advantage, enabling the optimization of the ligand for specific, challenging coupling reactions. acs.org Furthermore, the development of "latent" sulfinate reagents, such as β-nitrile and β-ester sulfones, represents an advanced design principle. nih.gov These precursors generate the active sulfinate species in situ under basic reaction conditions, which can improve solubility and tolerance in multi-step syntheses. nih.gov

Impact of Substituent Effects on Catalytic Performance

The nature and position of substituents on the pyridine ring of the sulfinate ligand have a profound impact on catalytic performance. Studies have shown that a wide range of substituents, both electron-donating and electron-withdrawing, are well-tolerated in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov

The electronic properties of substituents can affect the rate of key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For instance, electron-withdrawing groups on the pyridine ring can enhance the stability of the metal-ligand complex and modulate the nucleophilicity of the sulfinate. rsc.org The ability to use a broad spectrum of substituted pyridine sulfinates allows for the synthesis of diverse and complex molecular architectures, including linked bis-heterocyclic products which are important as ligands themselves. rsc.orgsemanticscholar.org

Metal Complex Formation and Structural Characterization

The interaction between pyridine sulfinate ligands and metal centers is fundamental to their catalytic function. Understanding the coordination modes and the stabilizing role of these ligands provides insight into the mechanism of catalysis and aids in the design of more efficient catalysts.

Coordination Modes of Sulfinate and Pyridine Moieties

Pyridine sulfinate ligands are versatile in their coordination to metal centers, primarily due to the presence of multiple potential donor atoms: the pyridine nitrogen and the oxygen or sulfur atoms of the sulfinate group. Mechanistic studies have revealed that pyridine-2-sulfinates can act as bidentate ligands, forming a stable chelate with the metal center. acs.org

Specifically, a κ²-N,O-chelation mode has been identified, where both the pyridine nitrogen and one of the sulfinate oxygen atoms coordinate to the palladium center. acs.org This chelation is strong and has been observed to influence the resting state of the catalyst during the cross-coupling reaction. acs.org In contrast, carbocyclic sulfinates or pyridine sulfinates where such chelation is geometrically hindered are more likely to result in a different catalyst resting state. acs.org The coordination can also occur in a monodentate fashion through the sulfur atom or as a bridging ligand, depending on the specific metal, co-ligands, and reaction conditions. researchgate.netacs.org The pyridine nitrogen itself is a classic Lewis base that readily coordinates to transition metals, forming stable complexes. wikipedia.org

Role of Pyridine-Sulfur Ligands in Stabilizing Metal Centers

Pyridine-sulfur ligands, including pyridine sulfinates, play a crucial role in stabilizing the metal centers throughout the catalytic cycle. The ability of the ligand to form strong bonds with the metal prevents catalyst decomposition and can help to maintain the desired oxidation state of the metal. researchgate.net The sulfur atom in these ligands can stabilize metal centers in various coordination environments. nih.gov

In the context of palladium-catalyzed cross-coupling, the strong κ²-N,O-chelation provided by pyridine-2-sulfinate stabilizes the palladium intermediate. acs.org This stabilization is thought to be a key factor in the high efficiency of these reactions. Furthermore, ligands containing both pyridine and sulfur donors are known to stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles. researchgate.netnih.gov The combination of a soft sulfur donor and a borderline hard pyridine nitrogen donor allows for a flexible electronic interaction with the metal, accommodating the changes in electron density that occur during catalysis. This hemilabile behavior can be advantageous in promoting catalytic turnover. acs.org

Applications in Advanced Catalytic Systems

Precatalysts in Suzuki-Miyaura and Heck Reactions

While direct catalytic applications of Sodium 2-chloropyridine-3-sulfinate are not extensively documented, the broader class of pyridine sulfinates has emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgrsc.org These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. rsc.org

Pyridine-2-sulfinates have been successfully utilized as substitutes for the often unstable and difficult-to-prepare pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling. sigmaaldrich.com This suggests that this compound could similarly serve as a stable, solid precursor for the generation of a 2-chloro-3-pyridyl nucleophile in cross-coupling reactions. The palladium-catalyzed desulfinative cross-coupling process allows for the formation of biaryl and heteroaryl compounds, which are common motifs in medicinally relevant molecules. rsc.orgsigmaaldrich.com

The general applicability of pyridine sulfinates in palladium-catalyzed cross-coupling with aryl and heteroaryl halides has been demonstrated, showcasing their potential to create a diverse range of linked pyridines. rsc.org The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate, and a suitable phosphine ligand. The sulfinate acts as a competent substrate, and the addition of a base like potassium carbonate is often crucial for an efficient reaction. rsc.org

The table below summarizes the typical conditions for Suzuki-Miyaura reactions involving pyridine sulfinates, which could be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using Pyridine Sulfinates

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) Acetate |

| Ligand | Tricyclohexylphosphine |

| Base | Potassium Carbonate |

| Solvent | 1,4-Dioxane (B91453) or Toluene |

| Temperature | 100-150 °C |

Although less explored for this specific compound, the Heck reaction, which couples aryl halides with alkenes, represents another potential application. The electronic properties of the 2-chloropyridine (B119429) moiety could influence the reactivity and regioselectivity of such transformations.

Potential in Nitrene and Carbene Group Transfer Reactions

The field of nitrene and carbene transfer reactions, often catalyzed by transition metal complexes, provides powerful methods for the synthesis of nitrogen- and carbon-containing compounds. While there is no direct research on the use of this compound in these reactions, its structural features suggest it could function as a ligand for catalysts involved in such transformations.

The pyridine nitrogen and the sulfinate oxygen atoms can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity. The electronic environment of the metal can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing chlorine atom in this compound would modulate the electronic properties of the metal center, which is a critical factor in controlling the reactivity and selectivity of nitrene and carbene transfer reactions.

For instance, iridium complexes bearing substituted pyridine-based ligands have been investigated for transfer hydrogenation catalysis, demonstrating that electronic modifications to the pyridine ring impact catalytic performance. nih.gov This principle could be extended to nitrene and carbene transfer reactions, where the 2-chloropyridine-3-sulfinate ligand could potentially enhance catalyst stability and turnover numbers.

Use in Functional Materials

Pyridine-containing ligands are of significant interest in the development of functional materials, including metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have applications in gas storage, separation, and catalysis. The ability of the pyridine nitrogen to coordinate to metal ions makes it a valuable building block for constructing these extended structures.

This compound offers multiple coordination sites: the pyridine nitrogen, the sulfinate oxygen atoms, and potentially the chlorine atom under certain conditions. This multi-functionality could lead to the formation of novel coordination polymers with unique structural motifs and properties. The presence of the chloro- and sulfinate groups can also influence the porosity, stability, and functionality of the resulting materials.

While the direct use of this compound in functional materials has not been reported, the synthesis of materials based on related pyridine derivatives is well-established. For example, the hydrothermal synthesis of open-framework lead(II) carboxyethylphosphonates demonstrates the utility of functionalized organic linkers in creating porous materials. The principles guiding the self-assembly of these structures could be applied to systems incorporating this compound.

Advanced Characterization and Computational Studies on Pyridine Sulfinate Chemistry

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of newly synthesized compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like Sodium 2-chloropyridine-3-sulfinate, ¹H and ¹³C NMR spectra offer definitive information about its molecular framework by detailing the chemical environment of each hydrogen and carbon atom.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of related structures, such as 2-chloropyridine (B119429) and other substituted pyridines. dtic.milresearchgate.netchemicalbook.com The electron-withdrawing nature of the chlorine atom and the sulfinate group, along with the inherent electronic properties of the pyridine (B92270) ring, dictates the specific resonance frequencies. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region for the pyridine ring protons. Similarly, the ¹³C NMR spectrum would display five signals for the five unique carbon atoms of the pyridine ring. researchgate.net Quaternization or substitution can significantly alter the shielding pattern and chemical shifts of the adjacent carbon atoms. dtic.mil

NMR is also a powerful tool for monitoring reaction progress in real-time, for example, in palladium-catalyzed cross-coupling reactions where pyridine sulfinates act as coupling partners. acs.org Changes in the NMR spectra over time can track the consumption of reactants and the formation of products, providing crucial mechanistic insights. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloropyridine-3-sulfinate Anion Predicted values are based on substituent effects observed in 2-chloropyridine and related pyridine derivatives. dtic.milresearchgate.netchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| C2 | - | ~152.0 | Attached to electronegative Cl and N; significantly downfield. |

| C3 | - | ~140.0 | Attached to the sulfinate group; downfield shift. |

| H4 / C4 | ~7.8 - 8.0 | ~138.0 | Influenced by adjacent sulfinate and ring nitrogen; downfield. |

| H5 / C5 | ~7.3 - 7.5 | ~123.0 | Less affected by substituents compared to other positions. |

| H6 / C6 | ~8.2 - 8.4 | ~150.0 | Adjacent to ring nitrogen; most downfield proton signal. |

X-ray Crystallography of Pyridine Sulfinate Derivatives and Complexes

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and three-dimensional arrangement. Although a crystal structure for this compound is not documented, analysis of related pyridine derivative salts provides valuable insights into the expected structural features. wikipedia.org

For this compound, a crystalline solid would consist of an ordered lattice of 2-chloropyridine-3-sulfinate anions and sodium cations. Key structural characteristics would include:

Geometry at Sulfur: The sulfur atom in the sulfinate group (–SO₂⁻) is expected to have a trigonal pyramidal geometry.

Ionic Interactions: Strong electrostatic forces would exist between the negatively charged oxygen atoms of the sulfinate group and the positively charged sodium cations.

These structural details are crucial for understanding the solid-state properties of the compound and its behavior as a reagent.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. cdnsciencepub.com For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing a prominent peak for the 2-chloropyridine-3-sulfinate anion [M-Na]⁻ in negative ion mode.

Upon collision-induced dissociation (CID) in a tandem MS experiment, the molecular ion undergoes fragmentation, providing structural clues. cdnsciencepub.com Based on studies of analogous aryl sulfinates and sulfonamides, the following fragmentation pathways can be predicted: nih.govlibretexts.org

Extrusion of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfinates and related compounds is the loss of SO₂, a neutral molecule with a mass of 64 Da. libretexts.org This rearrangement is often promoted by electron-withdrawing groups, such as the chlorine atom on the pyridine ring. libretexts.org

Cleavage of the C–S Bond: The bond between the pyridine ring and the sulfur atom can cleave, leading to fragments corresponding to the chloropyridyl ring and the sulfinate group.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical or chloride ion might also be observed.

Table 2: Predicted Key Ions in the ESI-MS/MS of this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

| [M-Na]⁻ | [C₅H₃ClNO₂S]⁻ | 178 | Parent anion |

| [M-Na-SO₂]⁻ | [C₅H₃ClN]⁻ | 114 | Loss of sulfur dioxide |

| [C₅H₃ClN]⁻• | [C₅H₃ClN]⁻• | 114 | Chloropyridinyl radical anion from C-S cleavage |

| [SO₂]⁻• | [SO₂]⁻• | 64 | Sulfur dioxide radical anion |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. youtube.com The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyridine ring.

The primary transitions observed would be:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyridine ring. youtube.comresearchgate.net Unsubstituted pyridine exhibits a strong π → π* transition around 256 nm. elte.hu

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen atom's lone pair and oxygen atoms of the sulfinate group) to antibonding π* orbitals. researchgate.neticm.edu.pl

The presence of the chloro and sulfinate substituents on the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine, due to their influence on the electronic structure of the chromophore. nih.gov UV-Vis spectroscopy can also be effectively used to monitor reaction kinetics by tracking the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.org

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become essential for complementing experimental findings by providing a molecular-level understanding of structure, properties, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. rsc.org It is particularly useful for elucidating complex reaction mechanisms, predicting reaction outcomes, and understanding factors that control chemical reactivity and selectivity. rsc.orgresearchgate.net

For reactions involving pyridine sulfinates, DFT calculations can provide invaluable insights into:

Reaction Pathways: DFT can be used to model different potential reaction mechanisms, such as Sₙ1, Sₙ2, or addition-elimination pathways in substitution or coupling reactions. rsc.org For instance, DFT studies on the esterification of sulfonic acids have helped to rule out mechanisms involving high-energy pentacoordinate sulfur intermediates in favor of lower-energy Sₙ1 or Sₙ2 pathways. rsc.orgresearchgate.net

Transition State Analysis: By locating and characterizing the transition state structures, DFT allows for the calculation of activation energies (energy barriers). This helps to predict the feasibility and rate of a reaction under different conditions. acs.org

Thermodynamic Properties: The theory can calculate the relative energies of reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. This helps determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). rsc.org

Table 3: Applications of DFT in Studying Pyridine Sulfinate Chemistry

| Parameter Calculated | Significance | Example Application |

| Activation Energy (ΔG‡) | Predicts reaction rate and feasibility. | Comparing the energy barriers for different regioisomers in a coupling reaction to explain observed selectivity. acs.org |

| Reaction Energy (ΔG_rxn) | Determines thermodynamic favorability. | Calculating the overall energy change to see if product formation is spontaneous. rsc.org |

| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier. | Visualizing the bonds being formed and broken during the key step of a reaction mechanism. rsc.orgresearchgate.net |

| Molecular Orbital Energies (HOMO/LUMO) | Relates to electronic properties and reactivity. | Analyzing the HOMO-LUMO gap to predict chemical reactivity and the nature of electronic transitions. rsc.org |

Modeling of Electronic Structures and Reactivity Profiles

Computational chemistry, particularly through Density Functional Theory (DFT) calculations, has become an invaluable tool for understanding the electronic structures and reactivity of pyridine sulfinates. These studies provide insights into reaction mechanisms and regioselectivity that are often difficult to discern through experimental means alone.

The electronic nature of the pyridine ring is significantly influenced by the substituents it bears. For instance, in sodium 2,4,6-trichloropyridine-3-sulfinate, the three chlorine atoms render the pyridine ring highly electron-deficient. vulcanchem.com This electronic characteristic is a key determinant of its reactivity in both nucleophilic and electrophilic substitution reactions. vulcanchem.com The sulfinate group at the 3-position, conversely, introduces a strong nucleophilic character. vulcanchem.com In sodium 2-chloro-4-fluoropyridine-3-sulfinate, the chlorine at the 2-position directs electrophilic substitution towards the 5-position, while the fluorine at the 4-position enhances the ring's electronegativity, which can stabilize intermediates in cross-coupling reactions. vulcanchem.com

DFT calculations have been employed to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts. These studies reveal that the reaction can proceed through either a one- or two-electron pathway, leading to different products. nih.gov The formation of an electron donor-acceptor (EDA) complex between the sulfinate and the pyridinium salt is a critical initial step in the photochemically induced pathway. nih.govrsc.org Upon visible light excitation, this EDA complex can undergo a single-electron transfer (SET) from the sulfinate to the pyridinium salt, generating a sulfonyl radical. nih.gov

The reactivity profile of pyridine sulfinates is also influenced by their redox potentials. The ability to induce the association of a sulfinate with an N-amidopyridinium salt to form an EDA complex is a key factor in determining the reaction pathway. nih.gov Computational models can predict the relative energies of different intermediates and transition states, thereby explaining the observed regioselectivity. For example, in the radical addition of a sulfonyl radical to a pyridinium salt, calculations can show which position (e.g., C2 vs. C4) is electronically and sterically favored. nih.gov

The following table provides a summary of key molecular properties for a representative pyridine sulfinate, highlighting the interplay of its structural features and electronic characteristics.

Table 1: Key Molecular Properties of Sodium 2-chloro-4-fluoropyridine-3-sulfinate

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂ClFNNaO₂S |

| Molecular Weight | 213.58 g/mol |

| Melting Point | 220–225°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |

Data sourced from Vulcanchem vulcanchem.com

Prediction of Reaction Pathways and Transition States

Computational modeling is not only used to understand existing reactivity but also to predict potential reaction pathways and the structures of their associated transition states. This predictive power is crucial for designing new reactions and optimizing existing ones.

DFT calculations have been instrumental in elucidating the mechanism of the DBU-mediated C4-sulfonylation of pyridinium salts. nih.gov These calculations can map out the entire reaction energy profile, identifying the key intermediates and transition states. For instance, in the radical pathway involving an EDA complex, the calculations can predict the energy barrier for the single-electron transfer and the subsequent radical addition steps. nih.gov

A significant finding from these computational studies is the explanation for the observed C4-selectivity in many pyridine functionalization reactions. nih.gov By calculating the energies of the transition states leading to C4 and C2 substitution, researchers can determine which pathway is kinetically favored. In one study, the transition state leading to the C4-intermediate was found to be favored by 2.9 kcal mol⁻¹ over the transition state for C2-addition. nih.gov This energy difference was attributed to a stabilizing non-covalent interaction between the negatively charged sulfonyl oxygen and the nitrogen of the pyridinium substrate. nih.gov

Furthermore, kinetic isotope effect (KIE) experiments, often complemented by computational analysis, can provide evidence for the proposed mechanism. A KIE value greater than one suggests that C-H bond breaking is involved in the rate-determining step, which can help to distinguish between different possible mechanisms. nih.gov

The table below presents a simplified representation of a computationally predicted reaction pathway for the sulfonylation of a pyridinium salt, highlighting the key steps and intermediates.

Table 2: Predicted Reaction Pathway for Sulfonylation of Pyridinium Salt

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Formation of EDA Complex | EDA complex I |

| 2 | Photoexcitation and SET | Excited EDA complex I* |

| 3 | Radical Addition | Alkyl radical intermediate B |

| 4 | Regioselective Addition to Pyridinium | Transition states p-B-TS and o-B-TS |

| 5 | Deprotonation and Rearomatization | Final product |

Based on the mechanism described in Chemical Science nih.gov

Synthetic Applications and Derivatization Potential of Sodium 2 Chloropyridine 3 Sulfinate in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of Sodium 2-chloropyridine-3-sulfinate makes it an excellent precursor for the synthesis of more elaborate heterocyclic systems. It serves as a key starting material for building bipyridine frameworks and for accessing various N-heterocyclic compounds containing sulfur linkages, such as sulfones and sulfides.

Synthesis of Bipyridine Derivatives

Bipyridines are a highly important class of ligands in coordination chemistry and building blocks for functional materials and pharmaceutical compounds. This compound has been effectively utilized as a coupling partner in palladium-catalyzed cross-coupling reactions to generate a wide array of bipyridine derivatives. In this methodology, the sulfinate salt acts as a potent nucleophile that couples with various bromopyridines.

This synthetic strategy is noted for its broad scope regarding the halide partner, tolerating numerous functional groups and substitution patterns, which allows for the preparation of diverse bipyridine structures in good to high yields. nih.govresearchgate.net The application of this method has been successfully demonstrated in the synthesis of molecules relevant to medicinal chemistry, including its use in the generation of compound libraries for drug discovery. nih.govresearchgate.net The reaction typically proceeds under mild conditions, highlighting the practicality and versatility of using pyridyl sulfinate salts in modern cross-coupling chemistry. nih.gov

Table 1: Examples of Bipyridine Synthesis using Pyridine (B92270) Sulfinate Salts This table is illustrative of the general reaction type. Specific yields for this compound may vary based on reaction conditions and coupling partners.

| Sulfinate Salt Partner | Halide Partner | Catalyst System | Product Type | Reported Yields |

|---|---|---|---|---|

| Pyridine Sulfinate Salt | Bromopyridine | Pd-based catalyst | Bipyridine | Good to High |

| Pyridine Sulfinate Salt | Functionalized Bromopyridine | Pd-based catalyst | Functionalized Bipyridine | Good to High |

Access to N-Heterocyclic Sulfones and Sulfides

The sulfinate group of this compound is a versatile functional handle that provides access to both N-heterocyclic sulfones and sulfides. Sodium sulfinates, in general, are well-established precursors for these important classes of organosulfur compounds. rsc.orgresearchgate.net

N-Heterocyclic Sulfones: The synthesis of the corresponding pyridyl sulfone is readily achieved through the oxidation of the sulfinate moiety. This transformation is typically accomplished using common oxidizing agents. The resulting 2-chloro-3-(pyridylsulfonyl) group is a valuable functional group in its own right, as sulfones are stable, electron-withdrawing groups that can influence the chemical properties of the pyridine ring. Furthermore, in some contexts, a pyridylsulfonyl group can serve as a good leaving group, facilitating further nucleophilic substitution reactions. researchgate.net

N-Heterocyclic Sulfides: The sulfinate can also be used to form C-S bonds, leading to the synthesis of pyridyl sulfides. Decarboxylative C-S coupling reactions represent a key strategy for forming such bonds, where carboxylic acids can couple with reagents like sodium sulfinates. researchgate.net General methods for the synthesis of sulfides from sodium sulfinates often involve reductive coupling or displacement reactions, showcasing the sulfinate's ability to act as a sulfenylating agent under specific conditions. rsc.orgresearchgate.net

Synthesis of Pyrimidine (B1678525) and Quinazoline (B50416) Derivatives

Pyrimidine and quinazoline cores are privileged scaffolds found in numerous biologically active compounds and pharmaceuticals. marquette.edu A wide variety of synthetic methods have been developed to construct these heterocyclic systems, often involving the cyclization of precursors such as 2-aminobenzamides, 2-aminophenyl ketones, or anthranilic acid derivatives. nih.govmarquette.edu However, based on a review of the scientific literature, the direct application of this compound as a building block or reagent in the primary synthesis of pyrimidine or quinazoline ring systems is not a documented methodology.

Enabling Reagents for Functional Group Interconversions

A key application of sodium sulfinates in organic synthesis is their role as versatile platforms for functional group interconversions. rsc.org this compound exemplifies this utility, as its sulfinate group can be readily transformed into other sulfur-containing functionalities. Depending on the reaction conditions, these sulfinate salts can function as sulfonylating, sulfenylating, or sulfinylating reagents. rsc.orgresearchgate.net

This reactivity allows for the introduction of the 2-chloropyridylsulfonyl moiety onto various nucleophiles. The transformation of the sulfinate into a sulfonyl group is particularly significant, as sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. rsc.org This two-step process—oxidation of the sulfinate to a sulfone, followed by its displacement—provides an indirect pathway for functionalizing molecules that may be otherwise difficult to achieve.

Strategies for Preparation of Medicinally Relevant Scaffolds (Focus on Synthetic Methodology)

The development of robust and versatile synthetic methods is crucial for the preparation of medicinally relevant scaffolds. The palladium-catalyzed cross-coupling of this compound with halo-aromatic compounds represents a powerful strategy for accessing complex molecules, particularly bipyridine derivatives. nih.govresearchgate.net This methodology is highly valued in medicinal chemistry due to its broad substrate scope and tolerance of various functional groups, which is essential when building libraries of compounds for biological screening. nih.govresearchgate.net The ability to construct the bipyridine core, a common motif in pharmaceuticals, under reliable and generally mild conditions highlights the strategic importance of this sulfinate reagent in drug discovery programs.

Development of Isotopic Compounds through Directed Functionalization

Isotopically labeled compounds, particularly those containing deuterium, are invaluable tools in mechanistic studies, metabolism research, and as standards in analytical chemistry. The pyridine moiety within this compound can be exploited as a directing group to achieve site-selective functionalization. In a broader context, pyridine-containing compounds can be used to direct ortho-halogenation or ortho-deuteration via palladium-catalyzed C-H activation. nih.gov This strategy allows for the precise introduction of an isotope at a specific position on an aromatic ring. The pyridine group first directs a catalyst to the ortho position for functionalization (e.g., deuteration), and can subsequently be removed or modified, leaving behind an isotopically labeled scaffold. nih.gov This approach provides a sophisticated method for synthesizing valuable isotopic compounds with high precision. nih.gov

Role as a Versatile Building Block in Organosulfur Chemistry

This compound is a heteroaromatic sulfinate salt that holds significant potential as a versatile building block in the field of organosulfur chemistry. Sodium sulfinates (RSO₂Na) in general are recognized for their multifaceted applications, capable of acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.orgnih.gov This reactivity allows for the construction of various sulfur-containing scaffolds, such as sulfonyl chlorides, thiosulfonates, and sulfonamides, which are prominent in medicinal chemistry and materials science. rsc.orgresearchgate.net The presence of the electron-deficient chloropyridine ring is expected to influence the reactivity of the sulfinate group, making it a valuable synthon for introducing the 2-chloropyridin-3-sulfonyl moiety into diverse molecular architectures.

The primary utility of sodium sulfinates stems from their ability to form new sulfur-sulfur (S-S), nitrogen-sulfur (N-S), and carbon-sulfur (C-S) bonds. rsc.org While specific literature on the derivatization of this compound is not extensively detailed, its synthetic potential can be inferred from the well-established chemistry of other sodium aryl and heteroaryl sulfinates. These compounds serve as precursors to a variety of valuable organosulfur products through straightforward transformations.

Conversion to 2-Chloropyridine-3-sulfonyl Chloride

One of the most fundamental transformations for a sulfinate salt is its conversion to the corresponding sulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles and key intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. rsc.orgresearchgate.net The preparation of sulfonyl chlorides can be achieved through the oxidative chlorination of sulfinate precursors, although the more common route to sulfinates is often the reduction of the corresponding sulfonyl chloride. rsc.org For instance, 2-chloropyridine-3-sulfonyl chloride is a known compound that can be prepared from precursors like 3-aminopyridine (B143674) through diazotization followed by a sulfonyl chlorination reaction. google.comnih.gov The reverse reaction, the reduction of a sulfonyl chloride like 2-chloropyridine-3-sulfonyl chloride with a reducing agent such as sodium sulfite, would yield this compound. rsc.org

The general oxidative conversion of thiols or their derivatives to sulfonyl chlorides is well-established, employing various chlorinating and oxidizing agents.

| Precursor Type | Reagent System | Product | Key Features |

| S-Alkyl isothiourea salts | Bleach (NaOCl) | Alkanesulfonyl chlorides | Economic, worker-friendly, no chromatography needed. researchgate.net |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Sulfonyl chlorides | High yields, very short reaction times, mild conditions. researchgate.net |

| Thiols, Disulfides | Nitrate salt / TMSCl | Sulfonyl chlorides | High selectivity, simple, and clean reactions. researchgate.net |

| Hydroxypyridine sulfonic acids | PCl₃ / Cl₂ | Chloropyridine sulfonyl chlorides | Process for preparing chloropyridine sulfonyl chlorides from hydroxylated precursors. google.com |

This table presents general methods for synthesizing sulfonyl chlorides, which are precursors to sulfinates or can be synthesized from them.

Synthesis of Thiosulfonates

Thiosulfonates (R-SO₂S-R¹) are a class of organosulfur compounds that can be readily prepared from sodium sulfinates. These compounds are of interest for their biological activities and as intermediates in organic synthesis. google.com The formation of the S-S bond can be achieved through several methods, including the coupling of sodium sulfinates with thiols or their derivatives, or via a disproportionation reaction of the sulfinate itself. rsc.org

For example, a BF₃·OEt₂-mediated radical disproportionation reaction of sodium sulfinates provides a metal-free method to synthesize both symmetrical and unsymmetrical thiosulfonates. google.com Another approach involves the copper-catalyzed coupling of sodium sulfinates with thiols. rsc.org

| Sodium Sulfinate | Coupling Partner | Catalyst/Promoter | Solvent | Product Type | Yield (%) |

| General RSO₂Na | Thiol (R'SH) | CuI–Phen·H₂O | Not Specified | Unsymmetrical Thiosulfonate | 40–96 |

| General RSO₂Na | Thiol (R'SH) | FeCl₃ | Not Specified | Symmetrical & Unsymmetrical Thiosulfonates | 83–96 |

| General RSO₂Na (Symmetrical) | Self-coupling | BF₃·OEt₂ | Dichloromethane (B109758) | Symmetrical Thiosulfonate | Good |

| General RSO₂Na + R'SO₂Na (Unsymmetrical) | Cross-coupling | BF₃·OEt₂ | Dichloromethane | Unsymmetrical Thiosulfonate | Good |

This table illustrates representative methods for the synthesis of thiosulfonates from sodium sulfinates, showcasing the potential of this compound in similar transformations. Data sourced from general findings. rsc.orggoogle.com

Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of many pharmaceutical agents. The synthesis of sulfonamides from sodium sulfinates provides a direct and efficient route to these valuable compounds. A common and environmentally friendly method involves the iodine-mediated coupling of sodium sulfinates with primary or secondary amines in an aqueous medium at room temperature. rsc.org This approach avoids the use of harsh conditions or metal catalysts and is applicable to a wide range of amines, including aromatic, aliphatic, and cyclic variants. rsc.org

The reaction proceeds via the formation of a sulfonyl iodide intermediate, which then readily reacts with the amine to furnish the desired sulfonamide. This method's high functional group tolerance makes it a powerful tool for late-stage functionalization and the creation of diverse molecular libraries.

| Sodium Sulfinate Substrate | Amine Substrate | Mediator | Solvent | Key Features |

| Aromatic, Heteroaromatic, Aliphatic | Primary & Secondary Amines (Aromatic, Aliphatic, Cyclic) | I₂ | Water | Room temperature, metal-free, base-free, good to excellent yields. rsc.orgrsc.org |

| Sodium Arylsulfinates | Azoles (e.g., Benzimidazoles) | NXS (X = I, Br) | Not Specified | Direct N-sulfonylation of azoles in high yields. rsc.org |

This table summarizes general, efficient methods for sulfonamide synthesis from sodium sulfinates, applicable to heteroaromatic substrates like this compound. rsc.orgrsc.org

Conclusion and Future Research Directions in Pyridine Sulfinate Chemistry

Summary of Key Advances in Sodium 2-Chloropyridine-3-sulfinate Research

While direct research focused exclusively on this compound is not extensively documented in publicly available literature, significant advances in the chemistry of analogous pyridine (B92270) sulfinates provide a strong framework for understanding its potential. A major breakthrough has been the use of pyridine sulfinates as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. rsc.orgsemanticscholar.org These reagents have emerged as stable, easy-to-handle alternatives to the often unstable and difficult-to-prepare pyridine boronic acids, which frequently fail in Suzuki-Miyaura cross-coupling reactions, especially for 2-substituted pyridines. rsc.orgsemanticscholar.org

For a molecule like this compound, the presence of a chlorine atom at the 2-position is expected to render the pyridine ring more electron-deficient. This electronic modulation can significantly influence the compound's reactivity. Studies on other 2-chloropyridine (B119429) derivatives show they readily react with various nucleophiles. nih.govresearchgate.net Therefore, the 2-chloro substituent in this compound serves as a key functional handle for subsequent chemical modifications, complementing the reactivity of the sulfinate group.

Emerging Trends in Pyridine Sulfinate Synthesis and Reactivity

The synthetic and reactive landscape of pyridine sulfinates is rapidly evolving, characterized by novel methodologies that enhance their utility as versatile building blocks. rsc.org

Synthesis: A prevalent and operationally simple method for preparing pyridine sulfinates involves the oxidation of the corresponding pyridinethiols. semanticscholar.org Another established route is the reaction of halo-pyridines with a sulfinating agent, such as sodium sulfite. vulcanchem.com Based on these trends, a plausible synthetic pathway for this compound would involve the controlled sulfination of 2,3-dichloropyridine (B146566) or the oxidation of 2-chloro-3-mercaptopyridine.

Reactivity: The reactivity of pyridine sulfinates is diverse and can be directed by the choice of reaction conditions. Key emerging trends include:

Palladium-Catalyzed Desulfinative Cross-Coupling: Pyridine sulfinates are excellent nucleophilic partners for coupling with a wide range of aryl and heteroaryl halides. rsc.orgsemanticscholar.org This desulfinative strategy allows for the construction of biaryl and linked heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. semanticscholar.org

Divergent Reactivity Pathways: Recent research has uncovered that pyridine sulfinates can engage in completely different reaction pathways depending on the stimulus. nih.gov In a base-catalyzed process with N-amidopyridinium salts, they can act as a sulfonylating agent to modify the C4 position of another pyridine ring. nih.gov Under visible light, the same starting materials can form an electron donor-acceptor (EDA) complex, leading to a radical pathway that facilitates a three-component sulfonative pyridylation of alkenes. nih.gov This dual reactivity highlights the modular and tunable nature of sulfinate chemistry.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with Aryl Halides This table is based on general findings for pyridine sulfinates as specific data for this compound is not available.

| Pyridine Sulfinate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Yield (%) | Reference |

| Sodium Pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane (B91453) | 150 | 99 | semanticscholar.org |

| Sodium Pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 85 | semanticscholar.org |

| Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate | 2-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 93 | semanticscholar.org |

Opportunities for Novel Ligand Design and Catalytic Applications

Substituted pyridine scaffolds are integral to the design of ligands for metal-mediated catalysis. semanticscholar.org this compound represents a highly promising building block for creating novel ligand architectures due to its inherent bifunctionality.

The sulfinate group can be transformed via desulfinative coupling to introduce a specific aryl or alkyl group, while the chloro group at the 2-position remains as a reactive handle for subsequent transformations. This second functional group can participate in another cross-coupling reaction or a nucleophilic aromatic substitution, allowing for the stepwise and controlled construction of complex, multi-substituted pyridine systems. nih.govchempanda.com This "two-handle" approach is particularly valuable for synthesizing:

Novel Bipyridine Ligands: The 2,2'-bipyridine (B1663995) motif is a cornerstone of coordination chemistry. By reacting this compound with a pyridine-based organometallic reagent, novel and unsymmetrically substituted bipyridines could be accessed.

Pincer Ligands: The 2,3-disubstitution pattern allows for the installation of two coordinating arms adjacent to the pyridine nitrogen, forming the basis for tridentate pincer ligands that have broad applications in catalysis.

The ability to generate a library of diverse ligands from a single, versatile precursor like this compound is a significant opportunity for accelerating the discovery of new catalysts.

Prospects for Advanced Computational and Spectroscopic Investigations

Modern computational and spectroscopic techniques are essential for deepening the understanding of reaction mechanisms and predicting molecular behavior.

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in elucidating the divergent reaction pathways of sulfinates, for instance, by modeling the energy profiles of photoactive electron donor-acceptor complexes. nih.gov Similar computational studies on this compound could provide valuable insights into how the 2-chloro substituent affects the electronic structure, orbital energies, and the transition states of its reactions. This would enable a more rational design of experiments and prediction of reactivity. researchgate.net

Spectroscopic and Mechanistic Studies: Advanced spectroscopic methods, particularly NMR, are crucial for characterizing reaction intermediates and products. acs.org Mechanistic investigations combining kinetic analysis with techniques like DOSY NMR and X-ray crystallography have been successfully applied to the palladium-catalyzed cross-coupling of other pyridine sulfinates, revealing details about resting-state intermediates and the turnover-limiting step. acs.org Applying these methods to reactions involving this compound would clarify the role of the chloro group in the catalytic cycle and help optimize reaction conditions for this specific substrate.

Future Impact on Organic Synthesis and Materials Science

The unique structural and reactive properties of this compound position it to have a considerable future impact on both organic synthesis and materials science.

Organic Synthesis: The compound's primary role will be as a versatile building block for constructing complex molecules. ijpsonline.comresearchgate.netjchemrev.com Its utility in palladium-catalyzed coupling reactions makes it a valuable tool for the pharmaceutical and agrochemical industries, where the pyridine ring is a ubiquitous and vital scaffold. rsc.orgnih.gov The ability to perform late-stage functionalization on both the sulfinate and chloro positions offers a powerful strategy for diversifying complex drug candidates and rapidly exploring structure-activity relationships. semanticscholar.org

Materials Science: Pyridine-containing polymers and small molecules are used in the development of functional materials, including sensors and electronic devices. semanticscholar.orgresearchgate.net The specific 2,3-disubstitution pattern and the distinct electronic properties imparted by the chloro- and sulfinate-derived groups could be exploited to create novel conjugated materials. The stepwise functionalization capability allows for the precise tuning of photophysical and electronic properties, opening doors to new materials with tailored characteristics for applications in organic electronics and sensor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.